An In-depth Technical Guide to Methyl 7-methoxycinnoline-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to Methyl 7-methoxycinnoline-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel heterocyclic scaffolds are paramount to the discovery of new therapeutic agents. Among these, the cinnoline nucleus, a bicyclic aromatic heterocycle, has garnered significant attention for its versatile pharmacological activities.[1][2] This guide provides a comprehensive technical overview of a key derivative, Methyl 7-methoxycinnoline-3-carboxylate, a valuable building block for pharmaceutical and organic synthesis research.[3] We will delve into its fundamental molecular properties, explore its synthesis and structural characterization, and discuss its applications as a versatile intermediate in the development of innovative therapeutics.
Core Molecular Attributes
A precise understanding of a compound's molecular formula and weight is the foundation of all subsequent research and development. These fundamental properties are crucial for stoichiometric calculations in synthesis, interpretation of mass spectrometry data, and overall compound characterization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [3] |
| Molecular Weight | 218.21 g/mol | [3] |
| IUPAC Name | methyl 7-methoxycinnoline-3-carboxylate | [3] |
| CAS Number | 1261236-48-9 | [3] |
Strategic Synthesis and Mechanistic Insights
The construction of the cinnoline core of Methyl 7-methoxycinnoline-3-carboxylate can be approached through established methodologies in heterocyclic chemistry. A critical route is the Richter cinnoline synthesis, which involves the cyclization of a suitably substituted aryl precursor.[3][4]
Retrosynthetic Analysis
A logical disconnection of Methyl 7-methoxycinnoline-3-carboxylate points towards a key diazotization and cyclization sequence. The primary bond cleavages in a retrosynthetic sense are the N-N bond and a C-C bond of the heterocyclic ring, leading back to a substituted o-aminophenyl precursor.[3] This analysis identifies 2-amino-4-methoxyphenyl derivatives as crucial starting materials for a regioselective synthesis.[3]
Caption: Retrosynthetic approach for Methyl 7-methoxycinnoline-3-carboxylate.
Proposed Synthetic Workflow: Richter Synthesis
The Richter synthesis provides a viable pathway to the cinnoline core. The general mechanism involves the cyclization of an ortho-alkynyl-substituted arenediazonium salt. To achieve the desired 7-methoxy substitution pattern, the synthesis would logically commence from a precursor such as 3-methoxyaniline.[3]
Step-by-Step Protocol:
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Functionalization of the Aniline Precursor: Begin with a suitable 3-methoxyaniline derivative and introduce an ortho-alkynyl group. This can be achieved through various cross-coupling reactions or other established synthetic transformations.
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Diazotization: The resulting ortho-alkynyl aniline is then subjected to diazotization using a reagent like sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding arenediazonium salt.
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Intramolecular Cyclization: The arenediazonium salt undergoes a spontaneous intramolecular cyclization, where the terminal alkyne attacks the diazonium group, leading to the formation of the cinnoline ring system.
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Esterification: If the carboxylate group is not already present as a methyl ester, a final esterification step would be required. This can be accomplished using methanol in the presence of an acid catalyst.
Caption: Proposed workflow for the synthesis of Methyl 7-methoxycinnoline-3-carboxylate.
Spectroscopic and Structural Characterization
A combination of advanced spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of Methyl 7-methoxycinnoline-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[3]
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the protons on the cinnoline ring system. The aromatic region would display characteristic multiplets, while the methoxy and methyl ester groups would appear as sharp singlets.[3]
| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.5-8.7 | s | 1H | H-4 |
| ~7.8-8.0 | d | 1H | H-5 |
| ~7.2-7.4 | dd | 1H | H-6 |
| ~7.0-7.2 | d | 1H | H-8 |
| ~4.0 | s | 3H | OCH₃ (at C-7) |
| ~3.9 | s | 3H | COOCH₃ |
| Note: These are predicted values based on analogs and may vary with solvent and experimental conditions.[3] |
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule, including the carbons of the cinnoline ring, the methoxy group, and the ester functionality.[3]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of Methyl 7-methoxycinnoline-3-carboxylate. The major fragmentation pathway for the parent cinnoline structure involves the loss of a nitrogen molecule (N₂).[5] For derivatives, fragmentation patterns can provide valuable structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups within the molecule. The spectrum of Methyl 7-methoxycinnoline-3-carboxylate would be expected to show characteristic absorption bands for the C=O of the ester, C-O stretching of the ester and ether, and C=N and C=C bonds of the aromatic cinnoline ring.
Applications in Drug Discovery and Development
The structural features of Methyl 7-methoxycinnoline-3-carboxylate, specifically the 7-methoxy substituent and the 3-carboxylate group, make it a highly valuable scaffold for the creation of diverse compound libraries.[3] This allows for the exploration of new chemical space in the quest for novel therapeutic agents.[3]
The cinnoline core is a known pharmacophore present in compounds with a wide range of biological activities, including:
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Antimicrobial Activity: Cinnoline derivatives have been investigated for their potential as antibacterial and antifungal agents.[1][2]
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Anticancer Activity: The cinnoline scaffold has been incorporated into molecules designed as potential antitumor agents.[2]
-
Anti-inflammatory and Analgesic Properties: Certain cinnoline derivatives have shown promise as anti-inflammatory and pain-relieving compounds.[2]
The ester functionality of Methyl 7-methoxycinnoline-3-carboxylate serves as a versatile handle for further chemical modifications, allowing medicinal chemists to synthesize a variety of amides, hydrazides, and other derivatives. This enables the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.
Conclusion
Methyl 7-methoxycinnoline-3-carboxylate is a well-defined chemical entity with significant potential as a foundational building block in drug discovery and organic synthesis. Its synthesis, rooted in established heterocyclic chemistry, provides a reliable route to this valuable intermediate. The comprehensive spectroscopic characterization ensures its structural integrity, paving the way for its use in the rational design and development of novel, biologically active compounds. As research into the therapeutic potential of cinnoline derivatives continues to expand, the importance of versatile scaffolds like Methyl 7-methoxycinnoline-3-carboxylate will undoubtedly grow.
References
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Palmer, M. H., Russell, E. R. R., & Wolstenholme, W. A. (1969). The mass spectra of cinnolines and their N‐oxides. Organic Mass Spectrometry, 2(12), 1265-1275. [Link]
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Glinka, R., & Glinka, B. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2271. [Link]
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Schofield, K., & Simpson, J. C. E. (1945). Cinnolines. Part III. The Richter Reaction. Journal of the Chemical Society (Resumed), 1170-1176. [Link]
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A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3738. [Link]
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A Concise Review on Cinnolines. (2020). Innovative Journal, 3(4). [Link]
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An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Research Journal of Pharmacy and Technology, 18(1), 402-411. [Link]
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Cinnoline - Wikipedia. [Link]
